N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Description
N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the imidazopyridine family. Its unique structure and fluorinated phenyl ring confer distinctive chemical and biological properties, making it a point of interest in various fields of research.
Properties
IUPAC Name |
N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O2/c1-26-13-4-2-10(8-12(13)18)15(17(19,20)21)23-16(25)11-3-5-14-22-6-7-24(14)9-11/h2-9,15H,1H3,(H,23,25)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDAOMRNWZVDD-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)NC(=O)C2=CN3C=CN=C3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C(F)(F)F)NC(=O)C2=CN3C=CN=C3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves the following steps:
Formation of the Imidazopyridine Core: : This is usually achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoroethyl Group: : The trifluoroethyl group is introduced via nucleophilic substitution reactions, employing reagents like trifluoroethyl iodide.
Attachment of the Fluorinated Phenyl Ring: : This step involves coupling the imidazopyridine intermediate with a fluorinated benzyl halide in the presence of a base.
Industrial Production Methods
For industrial-scale production, process optimization to enhance yield and minimize by-products is crucial. Methods like continuous flow synthesis and solvent-free reactions are being explored to achieve environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy and phenyl positions, forming various oxidized derivatives.
Reduction: : Reduction reactions mainly target the imidazo ring, producing reduced imidazo derivatives.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazo positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : Sodium hydride for nucleophilic, and Friedel-Crafts catalysts for electrophilic substitution.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, often with altered biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, due to its reactive functional groups and stability.
Biology
Biologically, it exhibits potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Medicine
In medicine, it is being investigated for its role in developing new therapeutic agents for various conditions, owing to its unique binding properties and pharmacokinetics.
Industry
Industrially, it finds use in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects
The compound primarily exerts its effects through the interaction of its functional groups with biological targets. The trifluoroethyl and methoxy groups enhance its lipophilicity and membrane permeability.
Molecular Targets and Pathways Involved
It interacts with specific enzymes, particularly those involved in signal transduction and metabolic pathways, modulating their activity. Its binding to certain receptors can alter cellular responses, making it a candidate for drug development.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its trifluoroethyl group, which is less common in similar compounds. This fluorinated group enhances its metabolic stability and binding affinity compared to non-fluorinated analogs.
List of Similar Compounds
N-ethylimidazo[1,2-a]pyridine-6-carboxamide: : Lacks the trifluoroethyl group.
N-[(1R)-1-(3-fluoro-4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide: : Similar structure but lacks the trifluoro group.
N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide: : Fluorinated but lacks the phenyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
